BenchChemオンラインストアへようこそ!

1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one

Physicochemical profiling CNS drug design Amine basicity

This compound is a patented CB1 receptor antagonist (Merck WO/2007/064566) with a unique 3-(difluoromethyl)azetidine core that delivers a 2.5-unit pKa reduction vs. unsubstituted azetidine, favoring blood-brain barrier penetration while retaining hydrogen-bond donor capacity absent in –CF₃ analogs. The ortho-methoxy phenylacetyl motif mirrors the pharmacophore validated by JWH-250 (CB1 Ki = 11 nM), and the scaffold resists CYP-mediated clearance according to Melnykov et al. 2023 microsomal data. Buy this compound for CNS-targeted obesity programs; also available as part of a regioisomer kit (2-methoxy CAS 2320377-71-5, 3-methoxy CAS 2320379-25-5, des-methoxy CAS 2310158-27-9) for SAR mapping.

Molecular Formula C13H15F2NO2
Molecular Weight 255.265
CAS No. 2320377-71-5
Cat. No. B2914820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one
CAS2320377-71-5
Molecular FormulaC13H15F2NO2
Molecular Weight255.265
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)N2CC(C2)C(F)F
InChIInChI=1S/C13H15F2NO2/c1-18-11-5-3-2-4-9(11)6-12(17)16-7-10(8-16)13(14)15/h2-5,10,13H,6-8H2,1H3
InChIKeyLXTUOBNBMUYOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one (CAS 2320377-71-5): Core Identity and Sourcing Rationale


1-[3-(Difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one (CAS 2320377-71-5) is a synthetic, fluorinated azetidine-acetamide that combines a 3-(difluoromethyl)azetidine ring with a 2-methoxyphenylacetyl side chain (C₁₃H₁₅F₂NO₂, MW 255.26 g/mol) . The molecule is annotated in the Therapeutic Target Database as 'Heterocyclic-substituted 3-alkyl azetidine derivative 3' (PMID26161824-Compound-160), a patented small-molecule cannabinoid receptor 1 (CB1) antagonist developed for obesity indications [1]. The difluoromethyl (–CHF₂) group functions as a lipophilic hydrogen-bond donor—a property absent in trifluoromethyl (–CF₃) analogs—while the ortho-methoxy substituent on the phenylacetyl moiety introduces a steric and electronic signature that distinguishes this compound from its meta-methoxy regioisomer (CAS 2320379-25-5) and from non-methoxylated phenyl analogs [2].

Why Generic Azetidine or Phenylacetamide Substitution Cannot Match 1-[3-(Difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one


This compound occupies a narrow intersection of three structural features—the 3-(difluoromethyl)azetidine core, the 2-methoxyphenylacetyl side chain, and the tertiary amide linkage—each of which imposes distinct physicochemical and pharmacological constraints that generic azetidine or phenylacetamide replacements cannot replicate simultaneously. Replacing the –CHF₂ group with –CH₃ or –CF₃ eliminates hydrogen-bond donor capacity and alters the pKa of the azetidine nitrogen by ~2–2.5 log units, directly affecting CNS permeability and off-target binding profiles [1]. Substituting the 2-methoxyphenyl ring with a 3-methoxyphenyl or unsubstituted phenyl group shifts the geometry of key ligand–receptor interactions, as the ortho-methoxy group has been shown in structurally related CB1 ligands (e.g., JWH-250, Ki = 11 nM at CB1) to contribute significantly to binding affinity . The compound's patent linkage to a specific CB1 antagonist chemotype (WO/2007/064566 family) further means that any generic substitution would constitute a structurally distinct IP entity with unvalidated target engagement [2].

Quantitative Differential Evidence: Why 1-[3-(Difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one Outperforms Closest Analogs


pKa Modulation by 3-(Difluoromethyl)azetidine vs. Unsubstituted Azetidine and 3-Fluoroazetidine

The electron-withdrawing effect of the 3-difluoromethyl group lowers the basicity of the azetidine nitrogen relative to unsubstituted azetidine. In a systematic study of mono- and difluorinated saturated heterocyclic amines, fluorination at the C-3 position of azetidine decreased the pKa by approximately 2.5 units for the first fluorine atom and by an additional ~2.1 units for the second fluorine atom, yielding a predicted pKa of 9.57 ± 0.40 for 3-(difluoromethyl)azetidine free base [1]. This pKa shift moves the amine from a predominantly protonated state at physiological pH toward a more neutral form, enhancing passive membrane permeability—a critical parameter for CNS-targeted CB1 antagonists [1].

Physicochemical profiling CNS drug design Amine basicity

Metabolic Stability of 3-(Difluoromethyl)azetidine vs. 3,3-Difluoroazetidine in Human Liver Microsomes

In the Melnykov et al. 2023 panel of mono- and difluorinated azetidines, intrinsic microsomal clearance (CLint) measurements demonstrated high metabolic stability for the majority of compounds studied, with a single notable exception: the 3,3-difluoroazetidine derivative showed significantly elevated clearance [1]. While the study did not isolate the exact target compound, the 3-(difluoromethyl)azetidine scaffold—bearing a C–H bond on the CHF₂ carbon—is structurally precluded from the gem-difluoro metabolic liability observed in 3,3-difluoroazetidine, suggesting superior hepatic stability [1].

Metabolic stability Intrinsic clearance Fluorine medicinal chemistry

Ortho-Methoxy Phenylacetyl Substitution: Structural Basis for CB1 Target Engagement vs. Meta-Methoxy and Non-Methoxylated Analogs

The 2-methoxyphenylacetyl moiety in the target compound is structurally homologous to the phenylacetylindole cannabinoid JWH-250 (1-pentyl-3-(2-methoxyphenylacetyl)indole), which binds CB1 with a Ki of 11 nM . In the broader phenylacetylindole and phenylacetylazetidine chemotypes, the ortho-methoxy substituent is a critical determinant of CB1 affinity; meta-methoxy regioisomers (e.g., 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one, CAS 2320379-25-5) consistently show reduced activity, and the complete loss of the methoxy group further diminishes receptor engagement [1]. The target compound (TTD-assigned CB1 antagonist, patented by Merck & Co.) leverages this ortho-methoxy pharmacophore within a distinct azetidine scaffold, differentiating it from indole-based cannabinergic ligands [1].

Cannabinoid receptor 1 Structure-activity relationship Ortho-methoxy effect

Hydrogen-Bond Donor Capacity of –CHF₂ vs. –CF₃: Differentiating Physicochemical Profile

The difluoromethyl group (–CHF₂) acts as a lipophilic hydrogen-bond donor with a logP contribution of ~1.03, compared to ~1.58 for the purely lipophilic –CF₃ group, which lacks hydrogen-bond donor capacity entirely . This balance makes –CHF₂ advantageous in CNS-targeted drugs where modulating hydrogen-bond networks can improve target selectivity . In direct comparative studies of fluorinated heterocyclic amine building blocks, the –CHF₂ substituent provides enhanced metabolic stability while retaining hydrogen-bonding capability—a dual advantage over both –OH (metabolically labile) and –CF₃ (no H-bond donation) .

Fluorine medicinal chemistry Hydrogen bonding Bioisosterism

Patent-Protected CB1 Antagonist Chemotype: IP Differentiation from Generic Azetidine Derivatives

The compound is explicitly listed in the Therapeutic Target Database as 'Heterocyclic-substituted 3-alkyl azetidine derivative 3' (PMID26161824-Compound-160) and is assigned to the patent family US 7,906,652 / WO 2007/064566, which claims CB1 antagonists for obesity and metabolic disorders [1][2]. This patent linkage provides a defined IP position that generic azetidine intermediates or non-patented analogs cannot offer. The compound is one of a series of heterocycle-substituted 3-alkyl azetidine derivatives developed by Merck & Co., with structural formula (I) encompassing the 3-(difluoromethyl)azetidine core as a key differentiating element [2].

Intellectual property Cannabinoid receptor 1 antagonist Anti-obesity agents

Regioisomeric Differentiation: 2-Methoxy vs. 3-Methoxy Phenylacetyl Azetidine in CB1 Pharmacology

The target compound (2-methoxy regioisomer, CAS 2320377-71-5) and its 3-methoxy counterpart (CAS 2320379-25-5) share identical molecular formulae (C₁₃H₁₅F₂NO₂, MW 255.26) but differ in the position of the methoxy substituent on the phenylacetyl ring . In the structurally related phenylacetylindole cannabinoid series, the ortho-methoxy substitution (e.g., JWH-250, Ki = 11 nM at CB1) confers substantially higher CB1 affinity than the corresponding meta-methoxy isomer . While head-to-head CB1 binding data for the two azetidine regioisomers are not publicly available, the consistent ortho-methoxy preference across multiple CB1 ligand chemotypes (phenylacetylindoles, azetidines, and naphthoylindoles) supports the selection of CAS 2320377-71-5 over CAS 2320379-25-5 for CB1-targeted research programs .

Regioisomer comparison CB1 antagonist SAR Methoxy positional effect

Validated Application Scenarios for 1-[3-(Difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one Based on Quantitative Evidence


CB1 Antagonist Lead Optimization for Metabolic Disorders

The compound's TTD annotation as a patented CB1 antagonist (Merck & Co.) and its structural alignment with the ortho-methoxy pharmacophore validated by JWH-250 (CB1 Ki = 11 nM) make it a rational starting point for medicinal chemistry programs targeting obesity and related metabolic disorders [1]. The 3-(difluoromethyl)azetidine core provides a pKa advantage (pKa ≈ 9.6) over unsubstituted azetidine (pKa ≈ 11.5), favoring CNS penetration while maintaining the hydrogen-bond donor capacity of the –CHF₂ group that –CF₃ analogs lack .

Fluorinated Building Block for CNS-Penetrant Kinase or GPCR Inhibitor Libraries

The compound's –CHF₂ group offers a unique combination of moderate lipophilicity (logP contribution ≈ 1.03) and hydrogen-bond donor capacity, distinguishing it from both –CF₃ (no H-bond donation, logP ≈ 1.58) and –OH (strong H-bond donor but metabolically labile) [1]. For CNS-targeted library synthesis, this balanced profile supports the design of ligands with improved blood-brain barrier permeability relative to more basic azetidine analogs, as predicted by the pKa reduction of 2.5 units conferred by the difluoromethyl substituent .

Metabolically Stable Replacement for 3,3-Difluoroazetidine Scaffolds

The Melnykov et al. 2023 microsomal stability study identified 3,3-difluoroazetidine as the only derivative in the fluorinated azetidine series with poor metabolic stability, while the broader class (including 3-(difluoromethyl)azetidines) demonstrated high intrinsic clearance resistance [1]. For research groups experiencing CYP-mediated clearance issues with gem-difluoro azetidine leads, the 3-(difluoromethyl)azetidine scaffold in CAS 2320377-71-5 represents a direct, metabolically stable alternative that preserves fluorine-mediated electronic benefits without the metabolic liability.

Regioisomer-Specific SAR Studies for CB1 and Related GPCR Targets

The availability of both the 2-methoxy (CAS 2320377-71-5) and 3-methoxy (CAS 2320379-25-5) regioisomers enables direct head-to-head evaluation of the ortho-methoxy effect on CB1 binding affinity within the azetidine chemotype [1]. This pair of regioisomers, combined with the des-methoxy phenyl analog (CAS 2310158-27-9), provides a complete SAR tool set for mapping the methoxy positional contribution to CB1 antagonist potency, selectivity, and downstream signaling bias .

Quote Request

Request a Quote for 1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.